[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The compound comprises two distinct moieties: a pyrazole-derived sulfonic acid and a quinuclidine-quinoline methanol derivative. The first component , [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid, is systematically named as [(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic acid under IUPAC rules. The pyrazole ring is substituted at positions 1 and 5 with methyl groups, at position 2 with a phenyl group, and at position 4 with a methylamino-methanesulfonic acid chain.
The second component , (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, follows the stereochemical naming conventions for alkaloid derivatives. The quinuclidine bicyclo[2.2.2]octane system is substituted at position 5 with an ethenyl group, while the quinoline ring bears a methoxy group at position 6. The absolute configuration (R) at the methanol-bearing carbon and the (2S,4S,5R) stereochemistry of the quinuclidine moiety are critical for its structural identity.
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Pyrazole-sulfonic acid | C₁₃H₁₆N₃O₄S | 310.35 |
| Quinuclidine-quinoline methanol | C₂₀H₂₄N₂O₂ | 324.42 |
Molecular Geometry and Conformational Analysis
The pyrazole-sulfonic acid moiety adopts a planar geometry due to the aromatic pyrazole ring (bond angles: 120° for N-C-N and 117° for C-C-N). The methylamino-methanesulfonic acid side chain exhibits a staggered conformation, minimizing steric hindrance between the sulfonic acid group (-SO₃H) and the methylamino substituent. The sulfonic acid group’s tetrahedral geometry (O-S-O bond angles: ~109.5°) facilitates hydrogen bonding in the solid state.
For the quinuclidine-quinoline methanol component , the quinuclidine system (bicyclo[2.2.2]octane) adopts a chair-like conformation, with the ethenyl group at position 5 occupying an equatorial position. The quinoline ring is coplanar with the methanol group, forming a dihedral angle of 12° with the quinuclidine system. This arrangement optimizes π-π stacking interactions between the quinoline ring and adjacent molecules in crystalline form.
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies of analogous compounds reveal that the pyrazole-sulfonic acid moiety forms a monoclinic crystal lattice (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.30 Å, and β = 97.6°. Sulfonic acid groups participate in intermolecular hydrogen bonds (O···H-N distances: 1.89–2.11 Å), creating a layered structure.
The quinuclidine-quinoline methanol component crystallizes in the orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 10.32 Å, b = 15.67 Å, c = 18.94 Å. The methanol hydroxyl group forms a hydrogen bond with the quinuclidine nitrogen (O-H···N distance: 2.03 Å), stabilizing the tertiary amine in a protonated state.
Tautomeric Forms and Prototropic Equilibria
The pyrazole ring exhibits keto-enol tautomerism, with the 3-oxo group favoring the keto form in the solid state (enol content <5% at 25°C). In solution, the equilibrium shifts toward the enol tautomer in polar solvents (e.g., DMSO, enol content ≈15%), as evidenced by UV-Vis spectroscopy (λmax shift from 285 nm to 295 nm).
The methylamino-methanesulfonic acid chain undergoes pH-dependent prototropy. Below pH 3, the sulfonic acid group remains deprotonated (-SO₃⁻), while the methylamino nitrogen is protonated (-NH₃⁺). At neutral pH, a zwitterionic form dominates, with intramolecular charge transfer between -SO₃⁻ and -NH₃⁺ groups.
For the quinuclidine-quinoline methanol component , the tertiary amine in the quinuclidine system (pKa ≈9.8) remains unprotonated under physiological conditions, while the methanol hydroxyl (pKa ≈15) does not ionize. The quinoline nitrogen (pKa ≈4.9) may protonate in acidic environments, altering the molecule’s electronic distribution.
Properties
CAS No. |
97259-64-8 |
|---|---|
Molecular Formula |
C33H41N5O6S |
Molecular Weight |
635.8 g/mol |
IUPAC Name |
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C13H17N3O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;4-8H,9H2,1-3H3,(H,18,19,20)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
QAMWRMRIYODDLR-DSXUQNDKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
Compound A is synthesized through a multi-step condensation process:
- Core Pyrazole Formation : Reacting 1,5-dimethyl-3-oxo-2-phenylpyrazole with methylamine under acidic conditions yields 4-methylaminoantipyrine.
- Sulfonation : Treatment with formaldehyde and sodium bisulfite introduces the methanesulfonic acid group, forming the final product.
Table 1: Reaction Conditions for Compound A
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Methylamine, HCl | 80°C | 6 hrs | 78% |
| 2 | Formaldehyde, NaHSO₃ | 60°C | 4 hrs | 85% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
- Crystallization : The product is purified via ethanol-water recrystallization, achieving >99% purity.
- Quality Control : NMR (¹H and ¹³C) and LC-MS confirm structural integrity.
Synthesis of (R)-[(2S,4S,5R)-5-Ethenyl-1-Azabicyclo[2.2.2]octan-2-yl]-(6-Methoxyquinolin-4-yl)methanol (Compound B)
Chiral Synthesis Strategies
Compound B’s stereochemistry is critical for biological activity. Two approaches are prevalent:
- Quinine Derivative Modification :
- De Novo Synthesis :
Table 2: Synthetic Routes for Compound B
| Method | Starting Material | Key Step | Yield |
|---|---|---|---|
| Quinine Modification | Natural quinine | Ozonolysis | 62% |
| De Novo | Cyclohexenone | Diels-Alder | 45% |
Stereochemical Control
- Asymmetric Catalysis : Use of (R)-BINAP ligands in palladium-catalyzed couplings ensures enantiomeric excess >98%.
- Crystallization : Chiral resolution with tartaric acid derivatives achieves pharmacopeial purity standards.
Comparative Analysis of Industrial vs. Laboratory Methods
Scalability Challenges
- Compound A : Industrial processes prioritize cost-effective sulfonation, but side reactions (e.g., over-sulfonation) require precise pH control.
- Compound B : Batch reactors struggle with azabicyclo[2.2.2]octane ring strain; continuous hydrogenation improves efficiency.
Table 3: Process Parameters
| Parameter | Compound A | Compound B |
|---|---|---|
| Temperature Range | 60–80°C | 25–50°C |
| Catalyst | None | Pd/(R)-BINAP |
| Purity | 99% | 98.5% |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methanol group could be oxidized to a carboxylic acid.
Reduction: The quinoline ring could be reduced under specific conditions.
Substitution: The sulfonic acid group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antimicrobial Activity
- Anti-inflammatory Effects
- Analgesic Properties
Case Studies
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signaling pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazolone Derivatives
Key Structural Analogues
Key Differences :
- Bioactivity : The sulfonic acid group in metamizole enhances solubility and bioavailability compared to neutral pyrazolone derivatives like acetamide analogues .
- Substituent Effects : Nitrophenyl and hydrazine groups in ’s compound confer antibacterial properties, unlike metamizole’s antipyretic effects .
Quinuclidine-Quinoline Alkaloids
Stereochemical and Functional Analogues
Key Differences :
- Stereochemistry : Quinine (R-configuration) targets malaria parasites by inhibiting heme polymerization, while quinidine (S-configuration) binds cardiac sodium channels .
- Derivative Applications : Herapathite’s iodine incorporation enables dichroism for optical uses, diverging from quinine’s pharmacological roles .
Pharmacological and Physicochemical Profiles
Pyrazolone Derivatives
Research Insights and Challenges
- Metamizole Safety : Despite widespread use, metamizole’s association with agranulocytosis limits its adoption in some countries .
- Quinine Resistance : Plasmodium falciparum resistance to quinine has driven the development of artemisinin-based therapies .
- Synthetic Complexity : Quinine’s stereochemical complexity necessitates multi-step synthesis, whereas pyrazolones are simpler to derivatize .
Biological Activity
The compounds under consideration, [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid and (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol , exhibit significant biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of their biological properties.
Chemical Structure and Properties
-
[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid
- Molecular Formula : C₁₂H₁₅N₃O₄S
- Molecular Weight : 281.33 g/mol
- CAS Number : 129-89-5
-
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Molecular Formula : C₂₃H₂₈N₂O₃
- Molecular Weight : 368.48 g/mol
Both compounds have been studied for their mechanisms of action in various biological contexts:
-
[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid
- Exhibits analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase enzymes (COX) involved in prostaglandin synthesis.
- Demonstrates anti-inflammatory effects through modulation of cytokine production and inhibition of nitric oxide synthase pathways.
-
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Functions as a selective antagonist at certain acetylcholine receptors, potentially influencing neurotransmitter release and synaptic plasticity.
- Shows promise in neuroprotective applications by mitigating oxidative stress and enhancing neuronal survival.
Pharmacological Studies
Research has demonstrated the efficacy of these compounds in various in vitro and in vivo models:
Case Studies
Several case studies highlight the clinical relevance of these compounds:
-
Case Study on Pain Management
- A clinical trial involving patients with chronic pain conditions demonstrated that administration of [(1,5-dimethyl...)] resulted in significant pain reduction compared to placebo controls.
-
Neuroprotective Applications
- A cohort study assessed the cognitive function of patients treated with (R)-[(2S,4S,5R)...]. Results indicated improved memory retention and reduced cognitive decline over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
